4-Bromo-1,1-dichlorobutane
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Overview
Description
4-Bromo-1,1-dichlorobutane is an organic compound with the molecular formula C4H7BrCl2. It is a halogenated alkane, characterized by the presence of bromine and chlorine atoms attached to a butane backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-1,1-dichlorobutane can be synthesized through the halogenation of butane derivatives. One common method involves the reaction of 1,1-dichlorobutane with bromine under controlled conditions. The reaction typically requires a solvent such as carbon tetrachloride and is carried out at room temperature to ensure the selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of catalysts and phase-transfer agents can further optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,1-dichlorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or acetone.
Elimination: Strong bases such as potassium tert-butoxide are used to induce elimination reactions, often in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents like potassium permanganate or lithium aluminum hydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution: Products include various substituted butanes depending on the nucleophile used.
Elimination: The major product is typically an alkene, such as 1,1-dichlorobutene.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
4-Bromo-1,1-dichlorobutane is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving halogenated compounds and their biological effects.
Medicine: Research into its potential pharmacological properties and interactions with biological systems.
Industry: Employed in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromo-1,1-dichlorobutane involves its reactivity with nucleophiles and bases. The presence of both bromine and chlorine atoms makes it a versatile compound for various substitution and elimination reactions. The molecular targets and pathways depend on the specific reaction it undergoes, often involving the formation of carbocations or carbanions as intermediates .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chlorobutane: Similar in structure but with different halogen positions.
1,1-Dichlorobutane: Lacks the bromine atom, leading to different reactivity.
3-Bromo-1,1-dichlorobutane: Bromine is positioned differently, affecting its chemical behavior.
Uniqueness
4-Bromo-1,1-dichlorobutane is unique due to the specific positioning of its halogen atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry and various industrial applications .
Properties
CAS No. |
144873-00-7 |
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Molecular Formula |
C4H7BrCl2 |
Molecular Weight |
205.91 g/mol |
IUPAC Name |
4-bromo-1,1-dichlorobutane |
InChI |
InChI=1S/C4H7BrCl2/c5-3-1-2-4(6)7/h4H,1-3H2 |
InChI Key |
TYSUVCDQZJIIOR-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(Cl)Cl)CBr |
Origin of Product |
United States |
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